molecular formula C8H7BrFNO3 B8308433 2-Fluoro-4-bromo-5-methoxycarbonyloxianiline

2-Fluoro-4-bromo-5-methoxycarbonyloxianiline

Cat. No. B8308433
M. Wt: 264.05 g/mol
InChI Key: GNFAEUBYMSCKOZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-bromo-5-methoxycarbonyloxianiline is a useful research compound. Its molecular formula is C8H7BrFNO3 and its molecular weight is 264.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-bromo-5-methoxycarbonyloxianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-bromo-5-methoxycarbonyloxianiline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-4-bromo-5-methoxycarbonyloxianiline

Molecular Formula

C8H7BrFNO3

Molecular Weight

264.05 g/mol

IUPAC Name

(5-amino-2-bromo-4-fluorophenyl) methyl carbonate

InChI

InChI=1S/C8H7BrFNO3/c1-13-8(12)14-7-3-6(11)5(10)2-4(7)9/h2-3H,11H2,1H3

InChI Key

GNFAEUBYMSCKOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C(C(=C1)N)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ethanol solution (300 ml) of 2-fluoro-4-bromo-5-methoxycarbonyloxy nitrobenzene (30.4 g, 0.1 mol) was added platinum dioxide (1.0 g) and the mixture was stirred under a hydrogen atmosphere until no hydrogen was absorbed. After the removal of the catalyst by filtration, the solvent of the filtrate was evaporated under reduced pressure to give a brown solid (28.0 g) of 2-fluoro-4-bromo-5-methoxycarbonyloxy aniline.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Platinum dioxide (1.0 g) was added to a solution of 2-fluoro-4-bromo-5-methoxycarbonyloxinitrobenzene (30.4 g, 0.1 mol) in ethanol (300 ml) and the solution was stirred in normal atmospheric pressure of hydrogen until absorption of hydrogen was terminated. After completion of the reaction, the catalyst was removed by filtration and the solvent was removed by distillation from the filtrate to give a brown solid (28.0 g) of 2-fluoro-4-bromo-5-methoxycarbonyloxianiline.
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